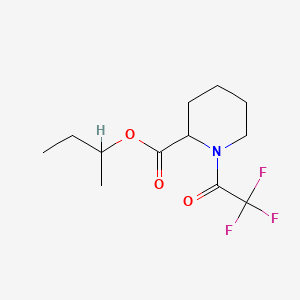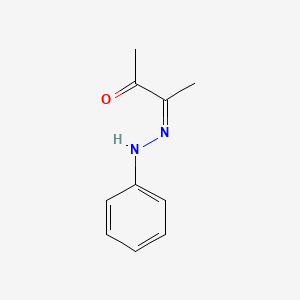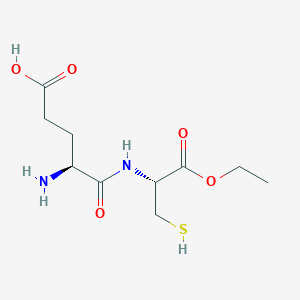
Glutamyl cysteine ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Des-gly)-glutathione-monoethyl ester (reduced) is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is modified by the removal of the glycine residue and the addition of an ethyl ester group. Glutathione and its derivatives play crucial roles in cellular processes, including detoxification, antioxidant defense, and regulation of cellular proliferation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Des-gly)-glutathione-monoethyl ester (reduced) typically involves the following steps:
Starting Materials: Glutathione (reduced form) and ethyl alcohol.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the esterification process.
Procedure: Glutathione is first treated with a strong acid, such as hydrochloric acid, to remove the glycine residue. The resulting intermediate is then reacted with ethyl alcohol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of (Des-gly)-glutathione-monoethyl ester (reduced) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the esterification reaction.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
(Des-gly)-glutathione-monoethyl ester (reduced) undergoes several types of chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: The compound can be reduced back to its original form by breaking the disulfide bonds.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the reduced form of the compound.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(Des-gly)-glutathione-monoethyl ester (reduced) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiol chemistry.
Biology: Investigated for its role in cellular redox regulation and as a potential therapeutic agent for oxidative stress-related diseases.
Medicine: Explored for its potential in drug delivery systems and as an antioxidant supplement.
Industry: Utilized in the development of cosmetic products and as a stabilizer in various formulations.
作用機序
The mechanism of action of (Des-gly)-glutathione-monoethyl ester (reduced) involves its ability to modulate redox reactions within cells. The compound can donate electrons to reactive oxygen species, thereby neutralizing them and preventing cellular damage. It also participates in the regeneration of other antioxidants, such as vitamin C and vitamin E, enhancing the overall antioxidant capacity of cells.
類似化合物との比較
Similar Compounds
Glutathione (reduced): The parent compound with a glycine residue.
Glutathione disulfide: The oxidized form of glutathione.
Glutathione monoethyl ester: Similar esterified derivative but with the glycine residue intact.
Uniqueness
(Des-gly)-glutathione-monoethyl ester (reduced) is unique due to the absence of the glycine residue and the presence of an ethyl ester group. This modification enhances its lipophilicity, allowing for better cellular uptake and increased stability compared to its parent compound.
特性
分子式 |
C10H18N2O5S |
|---|---|
分子量 |
278.33 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-9(15)6(11)3-4-8(13)14/h6-7,18H,2-5,11H2,1H3,(H,12,15)(H,13,14)/t6-,7-/m0/s1 |
InChIキー |
ACGMFEAFBBMUMQ-BQBZGAKWSA-N |
異性体SMILES |
CCOC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N |
正規SMILES |
CCOC(=O)C(CS)NC(=O)C(CCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


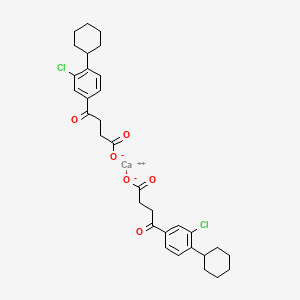
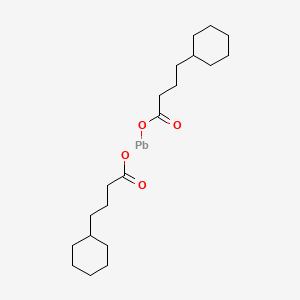



![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
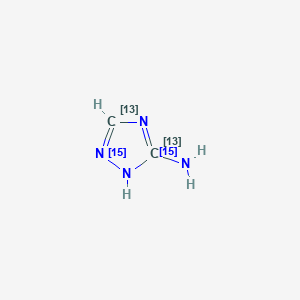
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
